5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride
Overview
Description
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C12H10Cl2O3S. It is a derivative of naphthalene, characterized by the presence of a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride typically involves the sulfonation of 5-chloro-6-ethoxynaphthalene. This process can be carried out using chlorosulfonic acid, which reacts with the naphthalene derivative to form the sulfonyl chloride. The reaction conditions generally include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the naphthalene derivative is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then processed to isolate and purify the desired sulfonyl chloride product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under controlled temperatures.
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base to form sulfonamides or sulfonates.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride with alcohols.
Scientific Research Applications
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloronaphthalene-2-sulfonyl chloride: Similar structure but lacks the ethoxy group.
6-Ethoxynaphthalene-2-sulfonyl chloride: Similar structure but lacks the chloro group.
Uniqueness
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is unique due to the presence of both the chloro and ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This dual functionality makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O3S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLJRNMZLRTFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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